molecular formula C11H10N4O2S B11617269 3H-1,2,4-Triazino[5,6-b]indole-3-thione, 5-acetyl-2,4,4a,5-tetrahydro-4a-hydroxy-

3H-1,2,4-Triazino[5,6-b]indole-3-thione, 5-acetyl-2,4,4a,5-tetrahydro-4a-hydroxy-

Cat. No.: B11617269
M. Wt: 262.29 g/mol
InChI Key: SUPPGHRYZFAMEH-UHFFFAOYSA-N
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Description

1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfanylidene group may produce thiols .

Scientific Research Applications

1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylidene groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE
  • 1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE

Uniqueness

The uniqueness of 1-{4A-HYDROXY-3-SULFANYLIDENE-2H,3H,4H,4AH,5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

1-(4a-hydroxy-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone

InChI

InChI=1S/C11H10N4O2S/c1-6(16)15-8-5-3-2-4-7(8)9-11(15,17)12-10(18)14-13-9/h2-5,17H,1H3,(H2,12,14,18)

InChI Key

SUPPGHRYZFAMEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=NNC(=S)NC31O

Origin of Product

United States

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